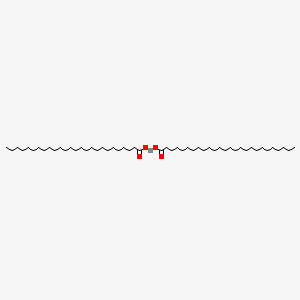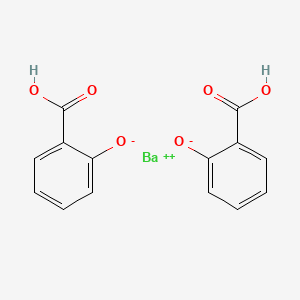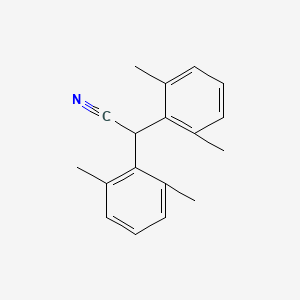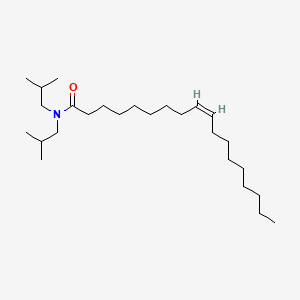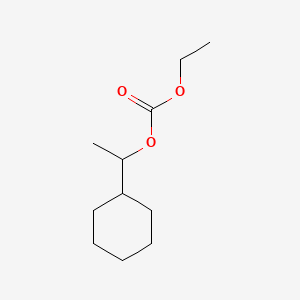
1-Cyclohexylethyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylethyl ethyl carbonate is an organic compound with the molecular formula C11H20O3. It is a carbonate ester derived from the reaction of cyclohexylethanol and ethyl carbonate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexylethyl ethyl carbonate can be synthesized through the esterification reaction between cyclohexylethanol and ethyl carbonate. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexylethyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclohexylethanol and ethyl carbonate.
Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclohexylethanol and ethyl carbonate.
Transesterification: Various carbonate esters.
Oxidation: Carbonyl compounds.
Applications De Recherche Scientifique
1-Cyclohexylethyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with bioactive molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 1-cyclohexylethyl ethyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of stable complexes and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polymers.
Propylene carbonate: Another cyclic carbonate with similar applications in solvents and polymer production.
Dimethyl carbonate: A linear carbonate used as a solvent and in organic synthesis .
Uniqueness
1-Cyclohexylethyl ethyl carbonate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and intermediates makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
93963-40-7 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
1-cyclohexylethyl ethyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
RMEKEYDDFDWNSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


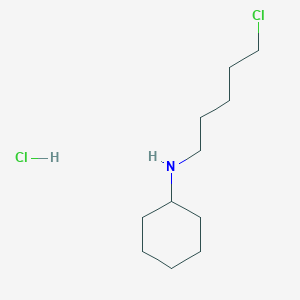
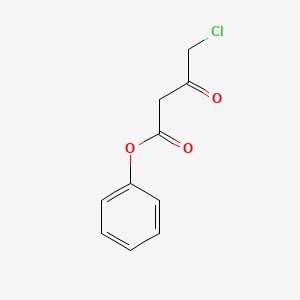
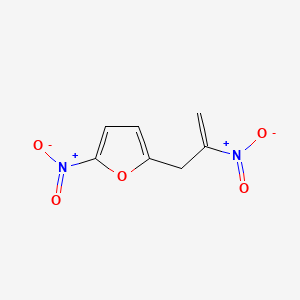

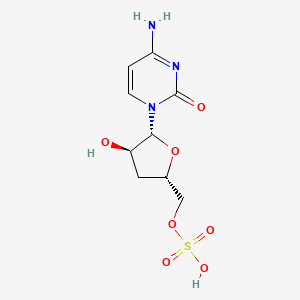

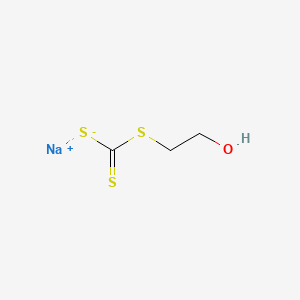
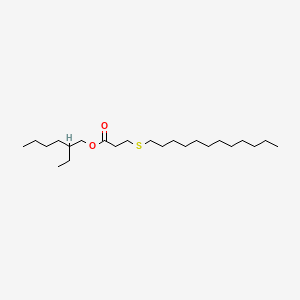
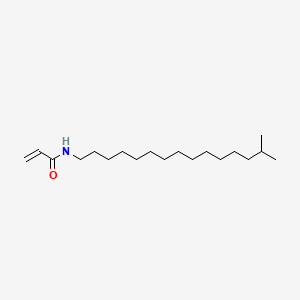
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
